molecular formula C13H19NO2 B3132976 ethyl 4-(Methyl(phenyl)amino)butanoate CAS No. 38113-78-9

ethyl 4-(Methyl(phenyl)amino)butanoate

Numéro de catalogue: B3132976
Numéro CAS: 38113-78-9
Poids moléculaire: 221.29 g/mol
Clé InChI: MMNYLRPQFIUOFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(Methyl(phenyl)amino)butanoate can be synthesized through the esterification of 4-(Methyl(phenyl)amino)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(Methyl(phenyl)amino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 4-(Methyl(phenyl)amino)butanoate serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its ability to undergo various chemical transformations, such as hydrolysis and nucleophilic substitution, makes it a valuable precursor in synthetic chemistry.

Biological Studies

Research has indicated that this compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. Initial studies focus on its binding affinity to various receptors, which could lead to insights into its modulatory effects on neurotransmission .

Pharmaceutical Development

The compound is being investigated for its therapeutic properties. Specifically, derivatives of this compound are being explored as potential inhibitors of human plasma renin activity, which is crucial in regulating blood pressure. Such properties indicate its potential utility in treating hypertension and related cardiovascular conditions .

Industrial Applications

Due to its pleasant odor profile, this compound finds applications in the fragrance and flavoring industries. It is used to create aromatic compounds that enhance the sensory qualities of various products.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neuropharmacological Research : Investigations into its interaction with neurotransmitter systems have shown promising results regarding modulation of receptor activity, indicating possible therapeutic avenues for neurological disorders.
  • Cardiovascular Drug Development : Peptides derived from this compound have demonstrated inhibitory effects on human plasma renin, suggesting their utility in developing antihypertensive medications .

Mécanisme D'action

The mechanism of action of ethyl 4-(Methyl(phenyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active 4-(Methyl(phenyl)amino)butanoic acid, which then exerts its effects through various biochemical pathways .

Comparaison Avec Des Composés Similaires

Activité Biologique

Ethyl 4-(Methyl(phenyl)amino)butanoate, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C12_{12}H17_{17}N\O2_2
  • Molecular Weight : 207.27 g/mol

The structure consists of an ethyl ester group linked to a butanoic acid derivative, with a methyl(phenyl)amino substituent that contributes to its biological properties.

Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial activities. The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It inhibits cyclooxygenase (COX), an enzyme crucial in the inflammatory pathway, thereby reducing prostaglandin synthesis and inflammation .
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting a potential role in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines. For instance, it decreased levels of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The results are summarized in Table 1.

Study Cell Line Cytokine Measured Effect
MacrophagesTNF-αDecreased
MacrophagesIL-6Decreased

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium luteum16
Candida tenuis128

These findings indicate that the compound possesses significant antimicrobial activity, particularly against Mycobacterium luteum.

Case Studies and Clinical Implications

  • Case Study on Inflammation : A study involving mice with induced paw edema demonstrated that treatment with this compound resulted in a marked reduction of swelling compared to the control group. This suggests its potential utility in managing inflammatory conditions .
  • Antimicrobial Treatment : In a clinical setting, patients with skin infections caused by Staphylococcus aureus showed improvement after receiving a formulation containing this compound as part of their treatment regimen. The compound's effectiveness was attributed to its ability to inhibit bacterial growth .

Q & A

Q. Basic: What are the common synthetic routes for ethyl 4-(Methyl(phenyl)amino)butanoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves esterification of 4-(methyl(phenyl)amino)butanoic acid with ethanol under acidic catalysis. A strong acid (e.g., sulfuric acid) facilitates ester formation, with reflux conditions (60–80°C) ensuring complete conversion. Industrial-scale methods may employ continuous flow reactors for improved heat and mass transfer. Key optimization parameters include:

  • Catalyst concentration : Excess acid may increase side reactions (e.g., hydrolysis).
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance miscibility of reactants.
  • Purification : Distillation or recrystallization removes unreacted starting materials .
    For lab-scale synthesis, monitoring via thin-layer chromatography (TLC) or GC-MS ensures reaction completion.

Q. Advanced: How can computational methods like COMSOL Multiphysics integrated with AI enhance the synthesis and characterization of this compound?

  • Reactor design : Simulating fluid dynamics in continuous flow systems to minimize residence time variability.
  • Thermodynamic modeling : Predicting side reactions (e.g., ester hydrolysis) under varying pH or temperature.
    AI algorithms (e.g., neural networks) trained on experimental datasets can predict optimal reagent ratios and identify impurities. This hybrid approach reduces trial-and-error experimentation and accelerates process scale-up .

Q. Data Contradiction: How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?

Contradictory bioactivity data often arise from:

  • Purity variations : Impurities (e.g., unreacted amines) can skew pharmacological assays. Validate purity via HPLC (>95%) and NMR.
  • Assay conditions : Differences in cell lines, solvent carriers (e.g., DMSO concentration), or incubation times. Standardize protocols using guidelines like OECD 423.
  • Structural analogs : Subtle modifications (e.g., ester vs. amide substituents) drastically alter BBB permeability. Perform comparative SAR studies with controlled variables .

Q. Stability: What methodological approaches are recommended to assess the hydrolytic stability of the ester group under physiological conditions?

  • In vitro hydrolysis : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs).
  • Kinetic analysis : Calculate half-life using first-order kinetics. Compare with structurally similar esters (e.g., methyl vs. ethyl derivatives).
  • Enzymatic studies : Test susceptibility to esterases using liver microsomes. Use inhibitors like PMSF to confirm enzyme-specific pathways .

Q. Structure-Activity: What strategies are effective in modifying the phenyl and methylamino groups to improve blood-brain barrier (BBB) penetration?

  • Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance passive diffusion. Measure logP values via shake-flask method.
  • Steric effects : Replace methyl with bulkier substituents (e.g., isopropyl) to reduce P-glycoprotein efflux. Use Caco-2 cell monolayers to assess permeability.
  • Prodrug approaches : Convert the ester to a more lipophilic tert-butyl carbamate, which hydrolyzes in vivo to the active form .

Q. Analytical Techniques: Which spectroscopic and chromatographic methods are most reliable for purity assessment and structural confirmation?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl vs. methylamino groups). DEPT-135 differentiates CH₂ and CH₃ groups.
  • HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) quantify purity. Electrospray ionization (ESI-MS) identifies molecular ions and fragments.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and crystal packing effects, critical for patent documentation .

Q. Degradation: How can factorial design be applied to study degradation pathways under varying environmental conditions?

A 2³ factorial design evaluates three factors (temperature, pH, light exposure) at two levels (e.g., 25°C vs. 40°C; pH 4 vs. 7; light vs. dark):

  • Response variables : Degradation rate, impurity profile.
  • Statistical analysis : ANOVA identifies significant factors (p < 0.05). Interaction plots reveal synergistic effects (e.g., high temperature + light accelerates oxidation).
  • Validation : Accelerated stability studies (40°C/75% RH) correlate with long-term storage data .

Propriétés

IUPAC Name

ethyl 4-(N-methylanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)10-7-11-14(2)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYLRPQFIUOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(Methyl(phenyl)amino)butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(Methyl(phenyl)amino)butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(Methyl(phenyl)amino)butanoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(Methyl(phenyl)amino)butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(Methyl(phenyl)amino)butanoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(Methyl(phenyl)amino)butanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.